![molecular formula C19H16N4O2S2 B2977769 N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 325821-65-6](/img/structure/B2977769.png)
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary greatly depending on their structure. For example, quinoxaline is a white crystalline powder .Scientific Research Applications
Anticancer Applications
Novel thiophene derivatives, including those with sulfonamide moieties, have been synthesized and shown to exhibit significant in vitro anticancer activity against human breast cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment. Some compounds demonstrated higher cytotoxic activities than the conventional drug doxorubicin, indicating their promise as potent anticancer agents (Ghorab, Bashandy, & Alsaid, 2014). Additionally, sulfonamide derivatives have been reported to act as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes, further underscoring their therapeutic potential (Al-Said, Ghorab, Al-Qasoumi, El-Hossary, & Noaman, 2010).
Neuroprotection
Quinoxaline derivatives, particularly those related to N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, have shown promise as neuroprotectants. One example, NBQX, is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, providing protection against global ischemia. This highlights the potential for such compounds in treating neurological damage resulting from ischemic events (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Antibacterial Applications
Research into the green synthesis of novel quinoxaline sulfonamides has revealed their efficacy as antibacterial agents against various bacterial strains, including Staphylococcus spp. and Escherichia coli. These findings suggest a role for these compounds in addressing bacterial infections, particularly those resistant to conventional antibiotics (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Sensing and Molecular Docking Studies
Sulfonamide-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives have been investigated for their selectivity toward Cu2+ ions, showing potential for chemical sensing applications. The ability to form complexes with metal ions, evidenced by shifts in UV–vis spectra and fluorescence responses, points to the utility of these compounds in the development of selective sensors (Korin, Cohen, Zeng, Xu, & Becker, 2011). Furthermore, theoretical and molecular docking studies of antimalarial sulfonamides against COVID-19 have illustrated the capability of these compounds to bind effectively to viral proteins, suggesting a potential avenue for therapeutic development against SARS-CoV-2 and other pathogens (Fahim & Ismael, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-27(25,17-11-6-12-26-17)23-19-18(20-13-14-7-2-1-3-8-14)21-15-9-4-5-10-16(15)22-19/h1-12H,13H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNNFDOPSHEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.